molecular formula C16H20N2O4S B6699649 N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6699649
M. Wt: 336.4 g/mol
InChI Key: DHPIGKMEEIJBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide: is a complex organic compound that features a benzofuran moiety linked to a thiazepane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The benzofuran structure is known for its presence in various natural products and synthetic drugs, contributing to diverse pharmacological properties.

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-12-10-18(6-7-23(20,21)11-12)16(19)17-9-14-8-13-4-2-3-5-15(13)22-14/h2-5,8,12H,6-7,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPIGKMEEIJBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS(=O)(=O)C1)C(=O)NCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Thiazepane Ring Construction: The thiazepane ring is often formed via cyclization reactions involving amines and thiolactones or thioamides.

    Coupling Reactions: The benzofuran moiety is then coupled with the thiazepane ring through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(1-benzofuran-2-ylmethyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the thiazepane ring can form hydrogen bonds or hydrophobic interactions with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzofuran
  • 5-Hydroxybenzofuran
  • 1,4-Thiazepane-3,5-dione

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.